Maesol

Übersicht

Beschreibung

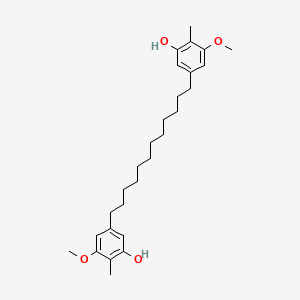

Maesol is a novel dimeric phenol isolated from the seeds of Maesa montana and Maesa indica. It has the molecular formula C28H42O4 and is characterized by its unique structure, which includes two phenolic units connected by a dodecane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maesol can be synthesized through the isolation from the seeds of Maesa montana and Maesa indica. The isolation process involves solvent extraction followed by chromatographic purification to obtain the pure compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources .

Analyse Chemischer Reaktionen

Types of Reactions

Maesol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into various reduced phenolic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various oxidized and reduced phenolic compounds, as well as substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Organic Molecules

Maesol serves as a valuable starting material in synthetic organic chemistry. Its unique structure allows for the synthesis of complex organic molecules, making it an important reagent in various chemical reactions. Researchers have utilized this compound to explore novel synthetic pathways and develop new compounds with potential applications in pharmaceuticals and materials science .

Reagent in Chemical Reactions

In addition to its role as a precursor, this compound is employed as a reagent in multiple chemical reactions. Its phenolic nature enables it to participate in electrophilic aromatic substitutions and other transformations that are pivotal in organic synthesis .

Biological Applications

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. As a phenolic compound, it can scavenge free radicals and inhibit oxidative stress, which is crucial for preventing cellular damage . Studies have shown that crude extracts containing this compound exhibit strong inhibition of mutagenic activity against Salmonella typhimurium, although the pure compound itself was found to be inactive against certain mutagens .

Antimicrobial Activity

this compound has been investigated for its antimicrobial properties, demonstrating effectiveness against various microbial strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with essential cellular processes . This makes this compound a candidate for further exploration in the development of antimicrobial agents.

Medical Applications

Therapeutic Potential

Preliminary studies suggest that this compound may have therapeutic potential due to its bioactive properties. Its antioxidant and antimicrobial activities position it as a promising candidate for pharmacological research aimed at developing new treatments for various diseases . The compound's unique structural features may also contribute to its effectiveness in specific therapeutic contexts.

Case Studies

- Antimalarial Research : In one study, extracts from Maesa montana showed potential antimalarial activity, suggesting that compounds like this compound could play a role in developing new antimalarial drugs .

- Anti-inflammatory Applications : Other studies have indicated that phenolic compounds similar to this compound may exhibit anti-inflammatory effects, which could be beneficial in treating autoimmune diseases .

Industrial Applications

Material Development

this compound is being explored for its potential use in the development of new materials. Its unique chemical properties may allow it to be incorporated into polymers or coatings that require enhanced durability or resistance to oxidative degradation .

Additives in Industrial Processes

The compound's antioxidant properties make it an attractive candidate for use as an additive in various industrial applications, potentially improving the longevity and stability of products ranging from food to cosmetics .

Wirkmechanismus

The mechanism of action of Maesol involves its interaction with various molecular targets and pathways. As a phenolic compound, this compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nordihydroguaiaretic acid: A similar dimeric phenol with antioxidant properties.

Bisphenol A: Another phenolic compound with industrial applications.

Tocopherol: A phenolic compound known for its antioxidant activity.

Uniqueness of Maesol

This compound is unique due to its specific dimeric structure and the presence of methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties. Unlike some similar compounds, this compound is derived from natural sources and has shown potential in various scientific and industrial applications .

Biologische Aktivität

Maesol, a novel dimeric phenol compound isolated from the seeds of Maesa montana and Maesa indica, has garnered attention for its unique structure and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and is described as a symmetrical 1,12-bis(3,3'-dihydroxy-4,4'-dimethyl-5,5'-dimethoxyphenyl)dodecane. Its structure was elucidated primarily through and NMR techniques, marking it as the first compound of its kind isolated from plant material .

Antimutagenic Properties

Initial investigations into the biological activity of this compound indicated that while crude extracts from Maesa species demonstrated strong inhibition of mutagenic activity against Salmonella typhimurium (specifically T-98), the pure compound itself showed no significant inhibitory effects on various mutagens . This suggests that the biological activity may be attributed to other constituents present in the crude extracts rather than this compound alone.

Antiplasmodial Activity

Research focusing on related species, particularly Maesa lanceolata, revealed promising antiplasmodial activity. The chloroform extract of M. lanceolata leaves exhibited significant in vitro activity against malaria parasites. The maximum suppression of parasitemia was recorded at 81.28% using the chloroform fraction, indicating a potential therapeutic application for extracts containing compounds like this compound .

Cytotoxic Effects

Further studies have shown that other compounds isolated from Maesa species exhibit cytotoxic effects. For instance, certain isomeric acylated benzoquinones derived from these plants have been noted for their significant antioxidant and antiproliferative activities. These findings highlight the broader context of this compound's potential within a complex mixture of bioactive compounds .

Comparative Biological Activity Table

| Compound | Source | Biological Activity | Effectiveness |

|---|---|---|---|

| This compound | Maesa montana, M. indica | Antimutagenic (crude extract) | Strong inhibition against mutagens (crude) but inactive as pure compound |

| Chloroform Extract | Maesa lanceolata | Antiplasmodial | 81.28% parasitemia suppression |

| Benzoquinones | Various Maesa species | Cytotoxic, antioxidant, antiproliferative | Significant effects noted |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds derived from Maesa species:

- Antimalarial Efficacy : A study conducted in East Africa demonstrated that extracts from M. lanceolata not only suppressed malaria parasites but also exhibited low toxicity at high doses (2000 mg/kg) . This research underscores the potential for developing natural antimalarial agents.

- Virucidal Action : Another investigation highlighted that methanol extracts from Maesa species displayed virucidal properties against herpes simplex and vesicular stomatitis viruses. The active principles were identified as triterpenoid saponins, which further support the diverse therapeutic applications of compounds associated with this compound .

- Inflammatory Response Modulation : Compounds like maesanin have been shown to inhibit 5-lipoxygenase enzyme activity, indicating anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERGSFDWJKBKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152578 | |

| Record name | Maesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119766-98-2 | |

| Record name | Maesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119766982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maesol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.